molecular formula C13H10N6O3S2 B11362022 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11362022
M. Wt: 362.4 g/mol
InChI Key: SUYCFJJZWZWLCZ-UHFFFAOYSA-N
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Description

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and thiadiazole moieties.

    Reduction: Reduction reactions can occur, especially targeting the pyrimidinyl and thiadiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the phenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: A sulfonamide antibiotic with similar antibacterial properties.

    Thiadiazole Derivatives: Compounds with a thiadiazole ring that exhibit various biological activities.

Uniqueness

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its combined sulfonamide and thiadiazole structures, which confer distinct antiproliferative and antibacterial properties. This dual functionality makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C13H10N6O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C13H10N6O3S2/c20-12(11-8-23-19-17-11)16-9-2-4-10(5-3-9)24(21,22)18-13-14-6-1-7-15-13/h1-8H,(H,16,20)(H,14,15,18)

InChI Key

SUYCFJJZWZWLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSN=N3

Origin of Product

United States

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